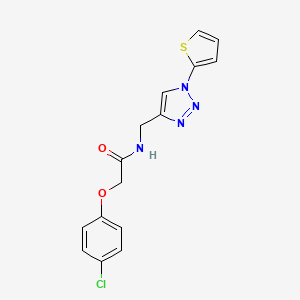

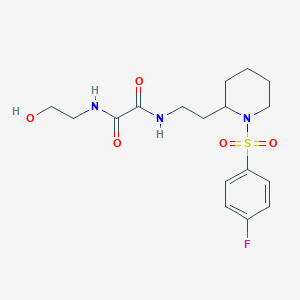

![molecular formula C20H12F3N3O2S B2363235 N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide CAS No. 478079-51-5](/img/structure/B2363235.png)

N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thiophene derivatives, which are the core structure of the compound, has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Molecular Structure Analysis

The molecular structure of the compound can be derived from its linear formula. For instance, the linear formula of 3-(Trifluoromethyl)benzoyl chloride, a similar compound, is CF3C6H4COCl . The molecular weight of this compound is 208.56 .Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S 3 ˙‾ (is provided in situ from Na 2 S or K 2 S) went through cyclization reaction and produced 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from similar compounds. For example, 3-(Trifluoromethyl)benzoyl chloride, a similar compound, is a liquid at room temperature with a density of 1.383 g/mL at 25 °C . It has a boiling point of 184-186 °C/750 mmHg .Scientific Research Applications

Synthesis and Characterization

- N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide is utilized in the synthesis of various heterocyclic compounds, playing a role in the creation of new pyrazoloquinolines and thienoquinolines. These compounds have been synthesized through reactions with benzaldehyde, acetylacetone, ethyl acetoacetate, and phenyl isothiocyanate, leading to a range of derivatives with potential biological activities (Bakhite, 2001).

Antimicrobial Activity

- Several studies have explored the antimicrobial properties of thieno[2,3-b]quinoline derivatives. These compounds show potential in combating a variety of microorganisms, suggesting their utility in developing new antibacterial and antifungal agents (Özyanik et al., 2012); (Raghavendra et al., 2006).

Biological Activity Evaluation

- New quinoline derivatives, including those related to thieno[2,3-b]quinoline, have been synthesized and evaluated for their biological activities. These activities include potential uses in antimicrobial applications, highlighting the broad spectrum of pharmacological properties these compounds possess (Aleksić et al., 2012).

Chemical Transformations

- Thieno[2,3-b]quinoline derivatives are also involved in various chemical transformations, contributing to the synthesis of diverse fused polycyclic compounds. These transformations showcase the versatility of these derivatives in organic synthesis (Bakhite, 1992).

Mechanism of Action

Target of Action

The primary target of N’-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide is the Carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 (CTDSP1) . This enzyme plays a crucial role in cellular processes such as transcription and cell cycle progression.

Mode of Action

It is known to bind to ctdsp1, potentially altering its activity . This interaction may lead to changes in the enzyme’s function, affecting the transcription process and cell cycle progression.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to RNA transcription and cell cycle regulation , given the role of its target, CTDSP1 . The downstream effects of these pathway alterations could include changes in gene expression and cell proliferation.

Result of Action

The molecular and cellular effects of N’-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide’s action are likely to be related to its impact on CTDSP1 activity . By binding to and potentially inhibiting this enzyme, the compound could affect processes such as RNA transcription and cell cycle progression.

properties

IUPAC Name |

N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F3N3O2S/c21-20(22,23)14-6-3-5-12(9-14)17(27)25-26-18(28)16-10-13-8-11-4-1-2-7-15(11)24-19(13)29-16/h1-10H,(H,25,27)(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDNFTYJRZFDII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2363155.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2363160.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)

![(2-bromophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2363163.png)

![Methyl (E)-4-oxo-4-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]but-2-enoate](/img/structure/B2363165.png)

![N-[(3-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B2363167.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363169.png)

![ethyl 4-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2363172.png)

![2-[(2-Ethylbenzimidazolyl)carbonyl]benzoic acid](/img/structure/B2363175.png)